1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol

Lipophilicity Physicochemical property Scaffold optimization

1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol (CAS 1243720-75-3, molecular formula C11H11F3N2O, molecular weight 244.21 g/mol) is a synthetic benzimidazole derivative featuring a trifluoromethyl (-CF3) group at the 5-position, an N-methyl substituent at the 1-position, and a secondary 1-hydroxyethyl group at the 2-position of the fused benzimidazole bicyclic core. It is commercially available as a research building block with typical purity specifications of 95–98%.

Molecular Formula C11H11F3N2O
Molecular Weight 244.21 g/mol
CAS No. 1243720-75-3
Cat. No. B1521068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol
CAS1243720-75-3
Molecular FormulaC11H11F3N2O
Molecular Weight244.21 g/mol
Structural Identifiers
SMILESCC(C1=NC2=C(N1C)C=CC(=C2)C(F)(F)F)O
InChIInChI=1S/C11H11F3N2O/c1-6(17)10-15-8-5-7(11(12,13)14)3-4-9(8)16(10)2/h3-6,17H,1-2H3
InChIKeyBRURGSKWINBYTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol: Chemical Identity and Core Properties for Procurement


1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol (CAS 1243720-75-3, molecular formula C11H11F3N2O, molecular weight 244.21 g/mol) is a synthetic benzimidazole derivative featuring a trifluoromethyl (-CF3) group at the 5-position, an N-methyl substituent at the 1-position, and a secondary 1-hydroxyethyl group at the 2-position of the fused benzimidazole bicyclic core [1][2]. It is commercially available as a research building block with typical purity specifications of 95–98% . The compound contains one hydrogen bond donor, five hydrogen bond acceptors, a computed XLogP3 of 1.9, and a single rotatable bond, placing it in a favorable property space for fragment-based or scaffold-oriented drug discovery programs [2].

Why Generic 2-Substituted Benzimidazoles Cannot Substitute for 1-[1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol in Research Programs


Superficial structural similarity within the benzimidazole scaffold class masks critical pharmacophoric distinctions that preclude simple substitution. The combination of an electron-withdrawing 5-CF3 substituent, an N1-methyl group, and a chiral secondary alcohol at the 2-position creates a unique three-dimensional electrostatic and hydrogen-bonding profile that is absent in commercially common analogs such as the des-methyl (5-trifluoromethyl-2-(1-hydroxyethyl)-1H-benzimidazole) [1] or des-CF3 (2-(1-hydroxyethyl)benzimidazole) variants. The N1-methyl group eliminates a hydrogen bond donor site present in the unsubstituted analog while also altering the conformational preference of the 2-(1-hydroxyethyl) side chain and modulating metabolic liability . The 5-CF3 group substantially increases lipophilicity (computed XLogP3 = 1.9 versus approximately 0.7 for 2-(1-hydroxyethyl)benzimidazole) [2] and serves as a metabolically stable bioisostere for halogen substituents. These differences are non-compensable in structure-activity relationship (SAR) studies without introducing confounding variables that compromise data reproducibility and lead optimization trajectory [3].

Quantitative Differential Evidence for 1-[1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol Against Closest Structural Analogs


Lipophilicity Modulation: N1-Methyl and 5-CF3 Contributions to Computed LogP Relative to Non-Fluorinated Analog

The target compound incorporates both an N1-methyl group and a 5-CF3 substituent, resulting in a computed XLogP3 of 1.9 [1]. In contrast, the non-fluorinated analog 2-(1-hydroxyethyl)benzimidazole (CAS 19018-24-7) has a computed XLogP3 of approximately 0.7 [2]. The trifluoromethyl group at position 5 contributes an approximate 1.2-unit increase in logP, consistent with the well-established Hansch π constant for aromatic CF3 of +0.88–1.07. This lipophilicity difference is critical for membrane permeability and target engagement in intracellular protein targets.

Lipophilicity Physicochemical property Scaffold optimization

Hydrogen Bond Donor Count Reduction via N1-Methylation Relative to N-Unsubstituted Analog

The target compound has one hydrogen bond donor (the secondary alcohol OH), whereas the N-unsubstituted analog 5-trifluoromethyl-2-(1-hydroxyethyl)-1H-benzimidazole (InChIKey: MEKOYRHVHWFZHJ) has two hydrogen bond donors (imidazole NH plus alcohol OH) [2]. The N1-methyl cap removes a potent hydrogen bond donor that is present in the des-methyl analog, which has been shown in class-level benzimidazole SAR literature to be a key determinant of kinase selectivity and off-target activity minimization [3].

Hydrogen bonding Metabolic stability Selectivity optimization

Rotatable Bond Restriction: Conformational Advantage of a Secondary Alcohol Substituent Over Amine-Linked Analogs

The target compound possesses a single rotatable bond (C2–CH(OH)–CH3 torsion), providing a defined conformational space compared to analogs with extended side chains. The commercially available analog [1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methylamine (CAS 828241-99-2) features a primary amine substituent with identical rotatable bond count but introduces a basic amine center that alters the ionization profile and hydrogen bonding capacity . In contrast, the target compound's secondary alcohol provides a neutral, un-ionizable hydrogen bond donor/acceptor pair amenable to both hydrophobic and polar binding pockets without pH-dependent ionization complexity.

Conformational restriction Entropic binding Fragment growing

Purity Benchmarking: Available Specifications of 95-98% Meet Fragment Library and Medicinal Chemistry Requirements

The target compound is commercially available at 95% purity (Biosynth/CymitQuimica) and 98% purity (LeYan) , meeting or exceeding the typical ≥95% purity threshold required for fragment-based drug discovery (FBDD) libraries and medicinal chemistry hit validation. The closely related analog [1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methanol (CAS 1243735-94-5) is also available at 95% purity from Sigma-Aldrich , establishing a comparable procurement quality baseline.

Purity specification Procurement quality Fragment-based screening

Trifluoromethylbenzimidazole Subclass: Documented Antiprotozoal Activity Establishes Biological Relevance of the Scaffold

While direct biological data for the specific compound 1243720-75-3 is not publicly available in peer-reviewed literature, strong class-level biological validation exists for closely related 2-substituted trifluoromethylbenzimidazoles. Andrzejewska et al. (2002) demonstrated that halogenated 2-trifluoromethylbenzimidazoles exhibit remarkable antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with IC50 values in the micromolar range for multiple analogs [1]. The target compound shares the critical 5-CF3 pharmacophore and 2-substitution pattern with these active analogs, whereas structurally simpler benzimidazoles lacking the CF3 group show substantially reduced antiprotozoal potency.

Antiprotozoal Biological validation Scaffold precedent

GHS Safety Profile: Defined Hazard Classification Enables Compliant Laboratory Handling and Procurement Planning

The target compound has an ECHA-notified GHS classification comprising Acute Toxicity Category 4 (H302, harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 (H335, respiratory irritation) [1]. This defined hazard profile, based on a single ECHA C&L notification, enables compliant procurement and safe laboratory handling procedures, whereas many close analogs in this chemical space lack publicly available hazard classifications, requiring costly in-house safety assessment before use.

Safety assessment Regulatory compliance Laboratory handling

Prioritized Application Scenarios for 1-[1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol Based on Quantitative Differential Evidence


Fragment-Based Drug Discovery (FBDD) Library Inclusion for Antiprotozoal Target Screening

The compound's molecular weight (244.21 g/mol) falls within the rule-of-three compliant fragment space, its computed XLogP3 of 1.9 sits in an optimal range for fragment solubility and permeability, and the documented antiprotozoal activity of the 5-CF3-benzimidazole subclass [1] provides biological precedent for inclusion in fragment libraries targeting neglected tropical disease targets. The secondary alcohol handle enables rapid fragment elaboration via esterification, etherification, or oxidation to the corresponding ketone, offering multiple synthetic vectors for hit-to-lead optimization. The 98% purity grade available from LeYan meets the ≥95% threshold required for biophysical fragment screening by SPR, NMR, or X-ray crystallography.

Kinase Inhibitor Scaffold Optimization Requiring Controlled Lipophilicity and Reduced HBD Count

Benzimidazole is a privileged kinase hinge-binding scaffold. The target compound's single hydrogen bond donor (vs. two in the N-unsubstituted analog) and moderate lipophilicity (XLogP3 = 1.9) make it a preferred starting point for Type I or Type II kinase inhibitor design where CNS penetration or selectivity over promiscuous kinases is desired [2][3]. The N1-methyl group eliminates the imidazole NH that commonly engages in non-selective interactions with the kinase hinge region or contributes to hERG liability. The 5-CF3 group provides metabolic stability superior to chloro or bromo substituents, a critical advantage for lead compounds progressing toward in vivo pharmacokinetic studies.

Chemical Biology Probe Development Using the Secondary Alcohol as a Traceless Linker Attachment Point

The 2-(1-hydroxyethyl) substituent serves as a versatile synthetic handle for attaching linkers, biotin tags, or fluorophores in chemical biology probe development. Unlike the primary alcohol analog (CAS 1243735-94-5), the secondary alcohol provides a chiral center that can be exploited for stereoselective probe synthesis, potentially yielding enantiomerically enriched probes with differential target engagement profiles . This is particularly relevant for target identification campaigns using affinity-based protein profiling (AfBPP) or photoaffinity labeling, where the stereochemistry of the linker attachment can influence probe selectivity.

Antiprotozoal Lead Generation Leveraging Validated 2-Trifluoromethylbenzimidazole Pharmacophore

The class-level antiprotozoal activity demonstrated by Andrzejewska et al. (2002) for halogenated 2-trifluoromethylbenzimidazoles against G. intestinalis, E. histolytica, and T. vaginalis [1] positions the target compound as a strategic building block for synthesizing focused libraries targeting these pathogens. The compound's three points of diversity (N1-methyl, 5-CF3, 2-hydroxyethyl) allow systematic SAR exploration with minimal synthetic effort. Procurement of this specific scaffold, rather than the non-fluorinated or des-methyl analogs, ensures that the core pharmacophoric elements associated with antiprotozoal activity are retained in all library members.

Quote Request

Request a Quote for 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.